

Application Notes and Protocols for GPR3 Agonist-2 Cell-Based Assay Development

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Compound of Interest

Compound Name: GPR3 agonist-2

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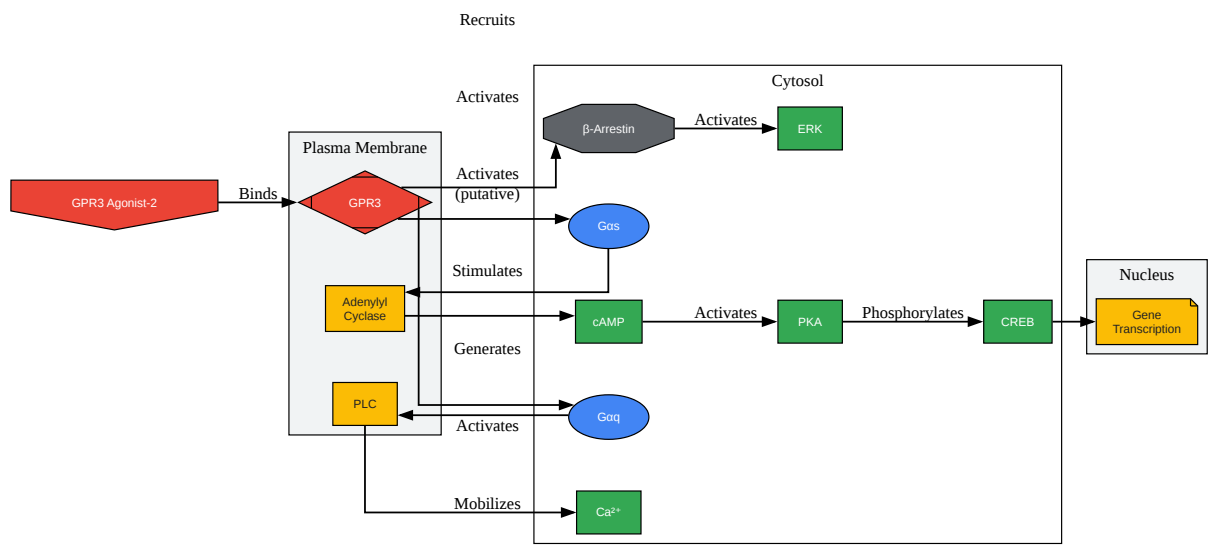
Introduction

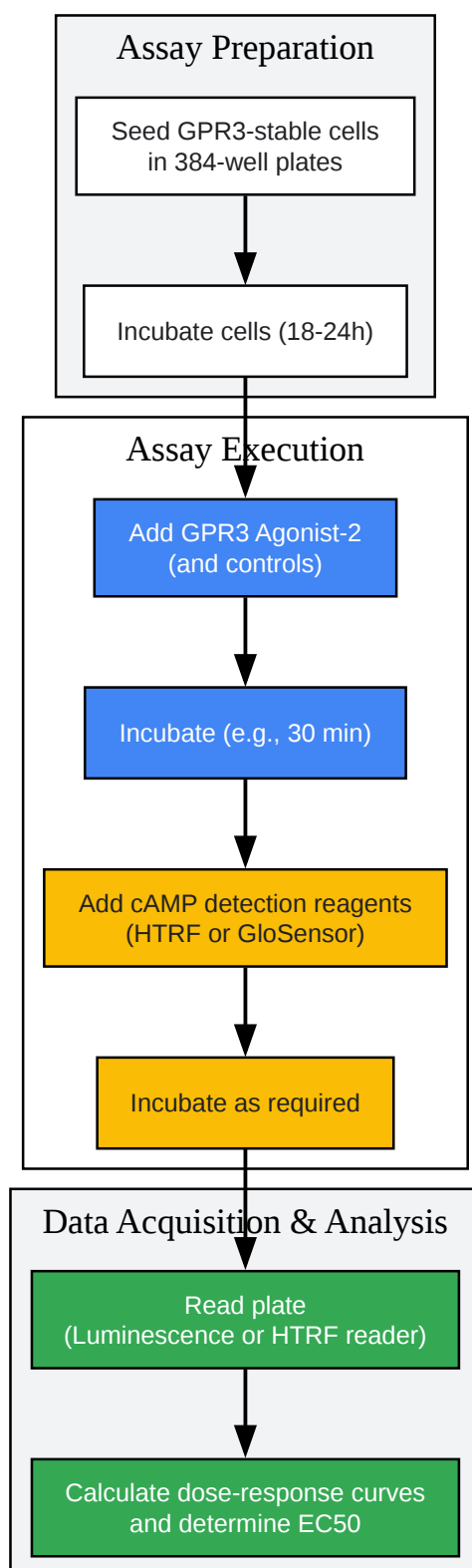
G protein-coupled receptor 3 (GPR3) is an orphan receptor that exhibits high constitutive activity, primarily through the G α s signaling pathway, leading to elevated intracellular cyclic AMP (cAMP) levels.[1] This constitutive activity is crucial in various physiological processes, including the maintenance of meiotic arrest in oocytes and modulating neuronal functions.[1] The discovery of agonists for GPR3 opens avenues for therapeutic intervention in areas such as neurodegenerative diseases and metabolic disorders.[2][3] This document provides detailed protocols for developing cell-based assays to identify and characterize novel GPR3 agonists, referred to herein as "GPR3 Agonist-2."

GPR3 Signaling Pathways

GPR3 predominantly couples to G α s proteins, which activate adenylyl cyclase to produce the second messenger cAMP.[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets. Additionally, GPR3 can signal through G protein-independent pathways by recruiting β -arrestin, which can lead to receptor internalization and activation of other signaling cascades, such as the ERK/MAPK pathway. Some studies have

also suggested that GPR3 activation can lead to intracellular calcium mobilization, potentially through coupling to Gαq or downstream of Gas/cAMP.





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References

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- [3. The Development of Diphenyliodonium Analogs as GPR3 Agonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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